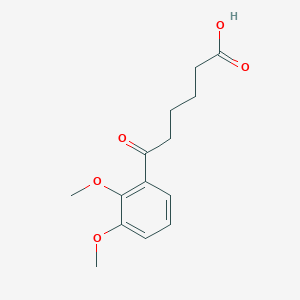
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene
描述
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene is an organic compound belonging to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromoethyl group at the fourth position, a chlorine atom at the second position, and a fluorine atom at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-substituted benzene ring. For instance, starting with 2-chloro-1-fluorobenzene, a Friedel-Crafts alkylation can be performed using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for further bromination.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Formation of 4-(1-Hydroxyethyl)-2-chloro-1-fluorobenzene or 4-(1-Aminoethyl)-2-chloro-1-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of 4-(1-Bromoethyl)-2-chloro-1-fluoro-3-nitrobenzene or 4-(1-Bromoethyl)-2-chloro-1-fluoro-3-sulfonic acid.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 4-Ethyl-2-chloro-1-fluorobenzene.
科学研究应用
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique halogenated structure.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets involved would depend on the specific biological context and the nature of the compound’s derivatives.
相似化合物的比较
Similar Compounds
- 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene
- 4-(1-Bromoethyl)-3-chloro-1-fluorobenzene
- 4-(1-Bromoethyl)-2-chloro-1-bromobenzene
Uniqueness
4-(1-Bromoethyl)-2-chloro-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSLXBGPLIJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)



![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)









